2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol
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Overview
Description
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol is an organic compound with the molecular formula C20H30N2O2 This compound features a benzene ring substituted with two azepane (hexamethyleneimine) groups at the 2 and 5 positions and two hydroxyl groups at the 1 and 4 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available 2,5-dihydroxybenzaldehyde and azepane.
Formation of Intermediate: The aldehyde groups of 2,5-dihydroxybenzaldehyde are first protected using a suitable protecting group, such as acetal or ketal.
Nucleophilic Substitution: The protected intermediate undergoes nucleophilic substitution with azepane in the presence of a base, such as sodium hydride or potassium carbonate, to form the desired product.
Deprotection: The final step involves deprotection of the intermediate to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The azepane groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydroxy derivatives.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Materials Science: The compound is used in the development of novel materials, including polymers and coordination complexes.
Biological Studies: It is investigated for its biological activity, including antimicrobial and anticancer properties.
Industrial Applications: The compound is used as an intermediate in the synthesis of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol involves its interaction with specific molecular targets. The azepane groups can form hydrogen bonds and hydrophobic interactions with proteins, while the hydroxyl groups can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2,5-Bis(piperidin-1-ylmethyl)benzene-1,4-diol: Similar structure but with piperidine groups instead of azepane.
2,5-Bis(morpholin-1-ylmethyl)benzene-1,4-diol: Contains morpholine groups instead of azepane.
2,5-Bis(pyrrolidin-1-ylmethyl)benzene-1,4-diol: Features pyrrolidine groups instead of azepane.
Uniqueness
2,5-Bis(azepan-1-ylmethyl)benzene-1,4-diol is unique due to the presence of azepane groups, which provide distinct steric and electronic properties compared to other similar compounds. These properties can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
2,5-bis(azepan-1-ylmethyl)benzene-1,4-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32N2O2/c23-19-14-18(16-22-11-7-3-4-8-12-22)20(24)13-17(19)15-21-9-5-1-2-6-10-21/h13-14,23-24H,1-12,15-16H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QJEIBGMJALJIGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)CC2=CC(=C(C=C2O)CN3CCCCCC3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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